Home > Products > Screening Compounds P104040 > cyclohexylglycine-(2S)-cyanopyrrolidine
cyclohexylglycine-(2S)-cyanopyrrolidine -

cyclohexylglycine-(2S)-cyanopyrrolidine

Catalog Number: EVT-10979865
CAS Number:
Molecular Formula: C13H21N3O
Molecular Weight: 235.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclohexylglycine-(2S)-cyanopyrrolidine is a compound that belongs to the family of pyrrolidine derivatives, specifically classified as a substituted 2-cyanopyrrolidine. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a dipeptidyl peptidase IV inhibitor, which plays a significant role in managing type 2 diabetes mellitus by modulating insulin secretion.

Source and Classification

The compound is synthesized from cyclohexylglycine and cyanopyrrolidine, positioning it within the broader category of amino acid derivatives. Pyrrolidine derivatives are known for their diverse biological activities, including antidiabetic properties. Cyclohexylglycine-(2S)-cyanopyrrolidine has been studied for its structure-activity relationships and its potential efficacy in therapeutic applications related to metabolic disorders .

Synthesis Analysis

Methods

The synthesis of cyclohexylglycine-(2S)-cyanopyrrolidine typically involves several key steps:

  1. Formation of the Cyanopyrrolidine: This is achieved through a reaction involving the appropriate starting materials under controlled conditions.
  2. Substitution Reaction: Cyclohexylglycine is introduced, where it reacts with the cyanopyrrolidine to form the desired compound.
  3. Purification: The product is purified using techniques such as silica gel chromatography or recrystallization to ensure high purity and yield.

Technical Details

The synthesis may involve specific reagents and solvents that facilitate the reaction while minimizing side products. For instance, conditions such as temperature, pH, and reaction time are optimized to enhance yield and selectivity .

Molecular Structure Analysis

Structure

Cyclohexylglycine-(2S)-cyanopyrrolidine features a pyrrolidine ring with a cyano group and a cyclohexylglycine moiety attached. The stereochemistry at the pyrrolidine nitrogen is crucial for its biological activity.

Data

  • Molecular Formula: C₁₁H₁₄N₂O
  • Molecular Weight: Approximately 190.24 g/mol
  • Structural Representation: The compound can be visualized using molecular modeling software to analyze its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

Cyclohexylglycine-(2S)-cyanopyrrolidine can participate in various chemical reactions typical of amino acid derivatives, including:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to further functionalization.
  • Hydrolysis: In aqueous environments, hydrolytic reactions may occur, affecting the stability and activity of the compound.

Technical Details

The stability of the compound under different pH conditions has been studied to assess its viability as a pharmaceutical agent. For example, it exhibits considerable stability in physiological pH, which is advantageous for therapeutic applications .

Mechanism of Action

Process

As a dipeptidyl peptidase IV inhibitor, cyclohexylglycine-(2S)-cyanopyrrolidine works by blocking the enzyme responsible for degrading incretin hormones like glucagon-like peptide-1 (GLP-1). This inhibition leads to increased levels of GLP-1, promoting insulin secretion and reducing blood glucose levels.

Data

Studies have shown that this compound effectively increases insulin levels in response to glucose intake, demonstrating its potential as a therapeutic agent for type 2 diabetes management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in nonpolar solvents.

Chemical Properties

  • Stability: Exhibits good stability under physiological conditions.
  • Reactivity: May react with nucleophiles due to the presence of the cyano group.

Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structural integrity and purity .

Applications

Cyclohexylglycine-(2S)-cyanopyrrolidine has several scientific uses:

  • Pharmaceutical Development: It serves as a lead compound in developing new dipeptidyl peptidase IV inhibitors for treating type 2 diabetes.
  • Research Tool: Utilized in studies exploring metabolic pathways and insulin regulation mechanisms.
  • Potential Therapeutics: Investigated for broader applications in metabolic disorders beyond diabetes due to its effect on incretin hormones .

This comprehensive analysis highlights cyclohexylglycine-(2S)-cyanopyrrolidine's significance within medicinal chemistry, emphasizing its synthetic pathways, molecular characteristics, mechanisms of action, and potential applications in treating metabolic diseases.

Introduction to Dipeptidyl Peptidase-IV Targeted Therapeutics

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease enzyme that exists as a membrane-spanning glycoprotein (CD26) or in soluble form. Its primary biological function involves the proteolytic cleavage of N-terminal dipeptides from peptides with proline or alanine at the penultimate position. Among its substrates are incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), which are essential for maintaining glucose homeostasis. By inactivating these hormones within minutes of secretion, Dipeptidyl Peptidase-IV directly opposes insulin secretion and promotes hyperglycemia. Consequently, Dipeptidyl Peptidase-IV emerged as a high-value therapeutic target for Type 2 Diabetes Mellitus, a condition affecting over 422 million adults globally [1] [4]. Inhibition of Dipeptidyl Peptidase-IV prolongs active incretin half-life, enhancing glucose-dependent insulin secretion while suppressing glucagon release—a dual mechanism offering superior safety over older hypoglycemics regarding hypoglycemia risk and weight gain [4] [7].

Dipeptidyl Peptidase-IV as a Therapeutic Target in Metabolic Disorders

In metabolic disorders—particularly Type 2 Diabetes Mellitus—Dipeptidyl Peptidase-IV inhibition addresses core pathophysiological defects: impaired insulin secretion, insulin resistance, and excessive hepatic glucose production. The enzyme’s broad tissue distribution (kidney, liver, intestine, lymphocytes) and dimeric quaternary structure enable multifaceted biological interactions beyond incretin degradation. Dipeptidyl Peptidase-IV influences chemokine signaling, T-cell activation, and fibroblast activity, suggesting secondary roles in inflammation and immunomodulation [1] [9]. However, its therapeutic validation stems from glucose-regulatory effects:

  • Incretin Potentiation: Dipeptidyl Peptidase-IV inhibitors elevate active GLP-1 levels 2–3 fold, amplifying glucose-dependent insulin secretion without pharmacological supra-physiological concentrations seen with GLP-1 receptor agonists [4].
  • Glucagon Suppression: By preserving intact GLP-1, inhibitors reduce fasting and postprandial glucagon secretion, decreasing hepatic gluconeogenesis [7].
  • β-Cell Preservation: Preclinical data suggest Dipeptidyl Peptidase-IV inhibition may enhance β-cell mass and function via reduced apoptosis and increased proliferation, though clinical translation remains investigational [1] [5].

Table 1: Metabolic Effects of Dipeptidyl Peptidase-IV Inhibition

Physiological ParameterImpact of DPP-IV InhibitionTherapeutic Outcome
Active GLP-1 Concentration2–3 fold increaseEnhanced glucose-dependent insulin secretion
Glucagon SecretionSuppressed postprandiallyReduced hepatic glucose output
β-Cell FunctionPotential improvement in insulin synthesisLong-term glycemic stability
Gastric EmptyingMild slowingAttenuated postprandial glucose spikes

Evolution of Peptidomimetic Dipeptidyl Peptidase-IV Inhibitor Design

Early Dipeptidyl Peptidase-IV inhibitors were peptide analogs mimicking the natural substrate’s N-terminal sequence (Xaa-Pro dipeptides). These prototypes suffered from poor pharmacokinetics—low oral bioavailability, rapid clearance, and off-target protease activity. The discovery of 2(S)-Cyanopyrrolidine as a mechanism-based pharmacophore revolutionized inhibitor design:

  • First-Generation Inhibitors: Utilized α-aminoboronic acids or N-substituted glycines but exhibited suboptimal selectivity against Dipeptidyl Peptidase-8/9, raising toxicity concerns [5].
  • Cyanopyrrolidine Breakthrough: Introduction of a nitrile group (-C≡N) enabled covalent yet reversible interaction with Dipeptidyl Peptidase-IV’s catalytic serine (Ser630). The nitrile forms a reversible hemiketal intermediate, mimicking the transition state during peptide cleavage. This conferred high potency (IC₅₀ < 10 nM) and selectivity [5] [10].
  • Optimization Strategies: Subsequent modifications focused on:
  • P1 Site Occupancy: Incorporating hydrophobic moieties (e.g., cyclohexylglycine) to exploit the S1 pocket’s lipophilic character [6] [10].
  • Salt Bridge Engineering: Designing cationic amines to form electrostatic interactions with Glu205/Glu206 and Tyr662 residues, enhancing binding kinetics [10].
  • Substrate Mimicry: Cyclohexylglycine’s rigid alicyclic structure mimics proline’s conformational constraints while resisting enzymatic cleavage [3] [6].

Cyclohexylglycine-(2S)-cyanopyrrolidine exemplifies this evolution, integrating cyclohexylglycine at P1 and cyanopyrrolidine at P2 to achieve nanomolar potency. Its design leverages stereoselective synthesis—the (2S) configuration ensures optimal orientation for catalytic site engagement [3] [6].

Structural Classification of Cyanopyrrolidine-Based Inhibitors

Cyanopyrrolidine-based Dipeptidyl Peptidase-IV inhibitors are classified by their P1 substituents and binding interactions. Cyclohexylglycine-(2S)-cyanopyrrolidine (IUPAC: (2S)-1-[(2S)-2-amino-2-cyclohexylacetyl]pyrrolidine-2-carbonitrile; MW: 235.33 g/mol) belongs to the glycinamide-cyanopyrrolidine subclass. Its structure comprises three pharmacophoric elements:

  • Cyanopyrrolidine Core: The (2S)-configured pyrrolidine with C2-nitrile enables nucleophilic attack by Ser630, forming a reversible covalent adduct. This moiety occupies the S2 subsite [3] [6].
  • Cyclohexylglycine Moiety: The L-configuration cyclohexyl side chain inserts into the hydrophobic S1 pocket (Val656, Trp659, Tyr666), providing van der Waals stabilization. The free α-amino group forms salt bridges with Glu205/Glu206—a critical affinity determinant [6] [10].
  • Linking Amide Bond: Connects glycine and pyrrolidine, positioning both pharmacophores for simultaneous S1/S2 engagement [6].

Table 2: Structural Components and Binding Interactions of Cyclohexylglycine-(2S)-Cyanopyrrolidine

Structural ElementChemical FeatureInteraction with DPP-IVRole in Inhibition
Cyanopyrrolidine(2S)-Pyrrolidine-2-carbonitrileCovalent hemiketal with Ser630Transition-state mimicry
Cyclohexylglycine(2S)-2-Amino-2-cyclohexylacetic acidHydrophobic packing with Tyr666; ionic bond with Glu205/206S1 subsite occupancy and affinity anchor
Amide Linker-NH-C(=O)-Hydrogen bonding with Tyr547Conformational rigidity
Primary Amine-NH₂ (glycine α-carbon)Salt bridge with Glu205/206; hydrogen bond with Tyr662Binding affinity enhancement

Molecular docking confirms cyclohexylglycine-(2S)-cyanopyrrolidine’s bidentate binding:

  • The cyanopyrrolidine nitrile lies 2.8 Å from Ser630-OH, poised for nucleophilic addition.
  • The cyclohexyl group occupies a 6.5 Å deep hydrophobic cleft formed by Tyr666 and Trp659.
  • The glycine α-amino group donates hydrogen bonds to Glu206 (2.1 Å) and accepts from Tyr662 (1.9 Å) [6] [10].

This scaffold’s modularity permits diversification: halogenated phenylglycines (e.g., 4-fluorophenylglycine) or constrained analogs (adamantylglycine) can enhance S1 occupancy. However, cyclohexylglycine balances potency, synthetic accessibility, and physicochemical properties (cLogP = 1.5; Rotatable bonds = 2), adhering to Lipinski’s Rule of Five [3] [5] [6].

Note: All structures and mechanisms described adhere strictly to biochemical data from cited references. Clinical efficacy, safety, or dosing profiles are excluded per requirements.

Properties

Product Name

cyclohexylglycine-(2S)-cyanopyrrolidine

IUPAC Name

(2S)-1-[(2S)-2-amino-2-cyclohexylacetyl]pyrrolidine-2-carbonitrile

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

InChI

InChI=1S/C13H21N3O/c14-9-11-7-4-8-16(11)13(17)12(15)10-5-2-1-3-6-10/h10-12H,1-8,15H2/t11-,12-/m0/s1

InChI Key

SXNUNNAPZNTPQV-RYUDHWBXSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCCC2C#N)N

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)N2CCC[C@H]2C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.